Hdac6-IN-29

HDAC6 inhibition Cytotoxicity Cancer cell lines

Researchers requiring a selective HDAC6 tool compound face divergent enzymatic vs. cellular potency data across analogues. Hdac6-IN-29 (compound 11g) provides validated cellular activity in CAL-51 breast cancer cells. - **Cellular potency:** CAL-51 IC₅₀ = 1.17 μM; induces apoptosis & S-phase arrest - **Differentiator:** Up to 10-fold greater cytotoxicity than SAHA in select cancer lines - **Scaffold:** 2-oxoindoline-triazole hydroxamic acid series for SAR benchmarking - **Supply:** Standard R&D quantities; stability data available upon request

Molecular Formula C38H51ClFN5O3
Molecular Weight 680.3 g/mol
Cat. No. B12387818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-29
Molecular FormulaC38H51ClFN5O3
Molecular Weight680.3 g/mol
Structural Identifiers
SMILESC1CC2CN(C(C3C2N(C1)CCC3)CCCC(=O)NCCCCCCC(=O)NO)CC4=C5C=CN(C5=CC=C4)CC6=CC(=C(C=C6)F)Cl
InChIInChI=1S/C38H51ClFN5O3/c39-32-23-27(16-17-33(32)40)24-44-22-18-30-28(9-5-12-34(30)44)25-45-26-29-10-7-20-43-21-8-11-31(38(29)43)35(45)13-6-15-36(46)41-19-4-2-1-3-14-37(47)42-48/h5,9,12,16-18,22-23,29,31,35,38,48H,1-4,6-8,10-11,13-15,19-21,24-26H2,(H,41,46)(H,42,47)/t29-,31-,35-,38+/m1/s1
InChIKeySPYVKJNCMAXFGV-SZXUJUKMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hdac6-IN-29: A Hydroxamic Acid-Based HDAC6 Inhibitor with Distinct Antiproliferative Profile for Targeted Cancer Research


Hdac6-IN-29 (compound 11g) is a synthetic hydroxamic acid analogue that acts as an inhibitor of histone deacetylase 6 (HDAC6). It is structurally derived from a 1-((1H-1,2,3-triazol-4-yl)methyl)-3-substituted-2-oxoindoline scaffold, a class explored for selective HDAC6 targeting [1]. The compound demonstrates potent antiproliferative activity against CAL-51 human cancer cells (IC₅₀ = 1.17 μM), and induces apoptosis accompanied by S-phase cell cycle arrest . Its activity profile has been characterized in vitro, positioning it as a tool compound for exploring HDAC6-dependent tumor cell growth and survival mechanisms.

Why Generic HDAC6 Inhibitors Cannot Substitute Hdac6-IN-29 in Focused Research


While several HDAC6 inhibitors share the hydroxamic acid zinc-binding group, their selectivity profiles, cellular potency, and off-target effects vary substantially. For instance, the clinical candidate Ricolinostat (ACY-1215) exhibits nanomolar enzymatic HDAC6 potency (IC₅₀ = 5 nM) but retains significant class I HDAC inhibition . In contrast, Hdac6-IN-29's reported activity is characterized by cellular antiproliferative effects (CAL-51 IC₅₀ = 1.17 μM) and a cytotoxicity gain of up to 10-fold over the pan-HDAC inhibitor SAHA in certain cancer cell lines [1]. This divergence in potency metrics—enzymatic versus cellular—and the distinct structural series (2-oxoindoline-triazole vs. other scaffolds) mean that substituting Hdac6-IN-29 with another HDAC6 inhibitor could lead to different biological outcomes, confounding data interpretation. The following evidence details the specific quantitative differentiators that guide scientific selection.

Hdac6-IN-29 Quantitative Differentiation Guide: Data-Driven Comparisons for Scientific Procurement


Cytotoxic Potency Advantage Over Pan-HDAC Inhibitor SAHA in Direct Comparative Study

In the same study characterizing Hdac6-IN-29 (compound 11g), the compound was directly compared to the FDA-approved pan-HDAC inhibitor SAHA (vorinostat) for cytotoxicity across four human cancer cell lines. Hdac6-IN-29 exhibited up to 10-fold greater potency than SAHA, highlighting its improved cellular efficacy within this specific chemical series [1].

HDAC6 inhibition Cytotoxicity Cancer cell lines

Cellular Antiproliferative Activity in CAL-51 Breast Cancer Cells

Hdac6-IN-29 (compound 11g) demonstrates potent antiproliferative activity against CAL-51 breast cancer cells, with an IC₅₀ value of 1.17 μM . In contrast, the clinical HDAC6 inhibitor Ricolinostat (ACY-1215) exhibits an enzymatic HDAC6 IC₅₀ of 5 nM, but its cellular antiproliferative IC₅₀ in CAL-51 cells is not reported, underscoring the need for careful interpretation of activity metrics .

HDAC6 Antiproliferative Breast cancer

Structural and Potency Differentiation from High-Potency HDAC6 Inhibitors

Hdac6-IN-29 belongs to a distinct structural class of 2-oxoindoline-triazole hydroxamates [1]. Other HDAC6 inhibitors, such as WT161 and HDAC6-IN-1, achieve enzymatic IC₅₀ values in the sub-nanomolar to low nanomolar range (HDAC6 IC₅₀ = 0.4 nM for WT161; 17 nM for HDAC6-IN-1) [2]. While Hdac6-IN-29's enzymatic HDAC6 IC₅₀ is not reported, its cellular activity (CAL-51 IC₅₀ = 1.17 μM) and unique scaffold differentiate it from these more potent enzymatic inhibitors, which may exhibit different selectivity and pharmacokinetic properties.

HDAC6 Selectivity Enzymatic assay

Induction of Apoptosis and S-Phase Cell Cycle Arrest in CAL-51 Cells

Hdac6-IN-29 treatment leads to apoptosis and accumulation of CAL-51 cells in the S-phase of the cell cycle . While many HDAC6 inhibitors induce cell death, the specific pattern of S-phase arrest may differ. For example, the pan-HDAC inhibitor SAHA is known to cause G1 and G2-M arrest in some cell lines , whereas Tubastatin A's effects on cell cycle distribution vary by cell type [1]. The S-phase accumulation observed with Hdac6-IN-29 suggests a distinct mechanism of action that could be exploited in combinatorial therapy or for targeting S-phase dependent tumors.

Apoptosis Cell cycle HDAC6

Limited Available Data on HDAC Isoform Selectivity and In Vivo Profile

A critical caveat for scientific selection is that high-strength, head-to-head comparative data for Hdac6-IN-29 is currently limited. Specifically, its IC₅₀ values against other HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3) and its selectivity index are not publicly reported. In contrast, well-characterized inhibitors like Ricolinostat (ACY-1215) demonstrate >10-fold selectivity for HDAC6 over class I HDACs , and Tubastatin A exhibits >1000-fold selectivity over most isoforms except HDAC8 . Without such data for Hdac6-IN-29, users cannot directly compare its selectivity profile. This gap must be considered when choosing between Hdac6-IN-29 and more extensively characterized HDAC6 inhibitors.

HDAC6 Selectivity Data gaps

Recommended Research and Industrial Application Scenarios for Hdac6-IN-29 Based on Evidence


Cellular Antiproliferative Screening in CAL-51 Breast Cancer Models

Given its well-defined IC₅₀ of 1.17 μM against CAL-51 cells, Hdac6-IN-29 is directly applicable for antiproliferative assays in this breast cancer line. Researchers can use this compound as a positive control or tool to probe HDAC6-dependent growth inhibition in CAL-51, leveraging the known induction of apoptosis and S-phase arrest .

Comparative Cytotoxicity Studies Against Pan-HDAC Inhibitors

The direct evidence showing up to 10-fold greater cytotoxicity than SAHA in multiple cancer cell lines makes Hdac6-IN-29 a valuable comparator in studies aimed at distinguishing the therapeutic index of selective HDAC6 inhibition versus pan-HDAC inhibition. This scenario is particularly relevant for colon, prostate, pancreatic, and lung cancer research.

Structure-Activity Relationship (SAR) Studies of 2-Oxoindoline-Triazole Hydroxamates

As a member of the 2-oxoindoline-triazole hydroxamic acid series , Hdac6-IN-29 serves as a reference compound for medicinal chemists exploring this scaffold. Its characterized cellular activity provides a benchmark for synthesizing and testing new analogs with improved potency or selectivity.

Investigating S-Phase Cell Cycle Arrest Mechanisms

The specific S-phase accumulation observed in CAL-51 cells upon treatment with Hdac6-IN-29 positions it as a tool for studying DNA replication stress, S-phase checkpoint activation, and the role of HDAC6 in cell cycle progression. This application scenario is distinct from inhibitors causing G1 or G2-M arrest.

Technical Documentation Hub

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